Bisbentiamine has been studied for its potential role in treating diabetic neuropathy, a common complication of diabetes characterized by nerve damage and pain. Studies suggest it might improve nerve conduction velocity and alleviate pain symptoms in diabetic patients, although the evidence remains inconclusive and further research is needed. [Source: National Institutes of Health (NIH) - ]
Bisbentiamine has been explored as a potential treatment for alcohol dependence due to its possible role in regulating neurotransmitter activity in the brain. Some studies suggest it may reduce alcohol cravings and withdrawal symptoms, but the findings are not definitive and require further investigation. [Source: National Center for Complementary and Integrative Health (NCCIH) - ]
Bisbentiamine is a chemical compound classified as a derivative of thiamine, also known as vitamin B1. Its chemical formula is , and it has a molecular weight of approximately 770.9 g/mol. The compound is characterized by its complex structure, which includes multiple functional groups that contribute to its biological activity and potential therapeutic applications. Bisbentiamine is recognized for its ability to interact with various biological molecules, particularly in the context of neurological health and metabolic processes .
These reactions are essential for modifying the compound's properties for various applications in medicinal chemistry.
Bisbentiamine exhibits notable biological activity, primarily linked to its role as a thiamine derivative. It has been shown to:
The compound's ability to modulate these biological pathways makes it a candidate for therapeutic interventions in conditions related to thiamine deficiency and neurodegenerative diseases.
The synthesis of Bisbentiamine typically involves several steps:
Several methods have been explored in the literature for synthesizing Bisbentiamine, focusing on improving efficiency and reducing by-products .
Bisbentiamine has several applications in both research and clinical settings:
Interaction studies involving Bisbentiamine have focused on its binding affinity with various biological macromolecules. These studies have demonstrated that:
Bisbentiamine shares structural similarities with several other compounds derived from thiamine or related vitamins. Some notable similar compounds include:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| Thiamine | Essential vitamin; coenzyme in carbohydrate metabolism. | |
| Benfotiamine | Fat-soluble derivative of thiamine; used for diabetic neuropathy. | |
| Allithiamine | Natural form found in garlic; exhibits neuroprotective properties. |
Bisbentiamine is unique due to its complex structure that incorporates multiple functional groups, enhancing its interaction capabilities compared to simpler derivatives like thiamine. Its specific modifications allow for targeted biological activities not seen in other similar compounds, making it a subject of interest for further pharmacological research .
Bisbentiamine possesses the molecular formula C₃₈H₄₂N₈O₆S₂, representing a complex organic compound with a molecular weight of 770.9 grams per mole [1] [3] [12]. The compound demonstrates a substantial molecular architecture containing thirty-eight carbon atoms, forty-two hydrogen atoms, eight nitrogen atoms, six oxygen atoms, and two sulfur atoms [1] [3] [12]. This molecular composition reflects the dimeric nature of the compound, which consists of two thiamine-derived units connected through a disulfide linkage [2] [8].
The molecular weight places bisbentiamine among the heavier vitamin derivatives, significantly exceeding the molecular weight of thiamine itself [8]. The substantial molecular mass results from the incorporation of benzoyl protecting groups and the formation of the disulfide bridge between two modified thiamine molecules [2] [8] [19]. Computational analysis indicates a monoisotopic mass of 770.266873 atomic mass units, confirming the precise molecular composition [4] [6].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₃₈H₄₂N₈O₆S₂ | [1] [3] [12] |
| Molecular Weight (g/mol) | 770.9 | [1] [3] [12] |
| Monoisotopic Mass (amu) | 770.266873 | [4] [6] |
| Heavy Atom Count | 54 | [6] |
| Elemental Composition | C: 59.20%, H: 5.49%, N: 14.54%, O: 12.45%, S: 8.32% | [19] |
The systematic International Union of Pure and Applied Chemistry nomenclature for bisbentiamine follows the complex structure of this disulfide-linked compound [12]. The complete International Union of Pure and Applied Chemistry name is [(E)-4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-3-[[(E)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-benzoyloxypent-2-en-3-yl]disulfanyl]pent-3-enyl] benzoate [12].
Alternative systematic nomenclature includes the Chemical Abstracts Service designation: N,N'-[Dithiobis[2-[2-(benzoyloxy)ethyl]-1-methyl-2,1-ethenediyl]]bis[N-[(4-amino-2-methyl-5-pyrimidinyl)methyl]formamide] [4] [19]. This nomenclature clearly delineates the structural components, including the dithiobis linkage connecting the two thiamine-derived moieties [4] [19].
The compound also carries several recognized synonyms reflecting its chemical nature and historical development [3] [19]. These include benzoylthiamine disulfide, O-benzoyl thiamine disulfide, and bisbentiamine disulfide [3] [8] [19]. The systematic name emphasizes the presence of two benzoyl ester groups and the central disulfide bridge that characterizes this thiamine derivative [4] [7].
Bisbentiamine exhibits specific stereochemical characteristics that influence its molecular behavior and biological activity [9] [10]. The compound is classified as achiral, meaning it does not possess optical activity or defined stereocenters [9] [10]. Crystallographic and computational analyses confirm the absence of asymmetric carbon centers, with zero defined stereocenters out of zero possible positions [9] [10].
However, the molecule contains two E/Z centers, indicating the presence of geometric isomerism around specific double bonds [9] [10]. These E/Z centers correspond to the alkene portions of the molecule where restricted rotation around carbon-carbon double bonds creates distinct spatial arrangements [9] [10]. The E configuration predominates in the stable form of bisbentiamine, as indicated by the systematic nomenclature specifying (E) stereochemistry [12].
The presence of geometric isomerism contributes to the conformational flexibility of the molecule, with nineteen rotatable bonds allowing for multiple spatial conformations [6]. This flexibility is significant for the compound's interaction with biological systems and its eventual conversion to active thiamine [6]. The InChI string notation confirms the E,E configuration: InChI=1S/C38H42N8O6S2/c1-25(45(23-47)21-31-19-41-27(3)43-35(31)39)33(15-17-51-37(49)29-11-7-5-8-12-29)53-54-34(16-18-52-38(50)30-13-9-6-10-14-30)26(2)46(24-48)22-32-20-42-28(4)44-36(32)40/h5-14,19-20,23-24H,15-18,21-22H2,1-4H3,(H2,39,41,43)(H2,40,42,44)/b33-25+,34-26+ [9] [10].
| Stereochemical Property | Value | Reference |
|---|---|---|
| Optical Activity | None | [9] [10] |
| Defined Stereocenters | 0/0 | [9] [10] |
| E/Z Centers | 2 | [9] [10] |
| Stereochemistry Classification | Achiral | [9] [10] |
| Rotatable Bonds | 19 | [6] |
The disulfide bond represents the most critical structural feature of bisbentiamine, fundamentally determining its chemical properties and biological behavior [2] [8] [18]. This sulfur-sulfur covalent bond connects two thiamine-derived units, creating a dimeric structure that significantly alters the pharmacokinetic properties compared to monomeric thiamine [2] [8] [18].
Disulfide bonds are characterized by their covalent nature, typically exhibiting bond lengths of approximately 2.0-2.1 Angstroms and bond energies of about 240-250 kilojoules per mole [11] [13]. The disulfide linkage in bisbentiamine provides enhanced stability compared to free thiamine, protecting the molecule from rapid degradation and excretion [8] [18]. This stability contributes to the improved bioavailability observed with disulfide thiamine derivatives [8] [14].
The formation of the disulfide bond occurs through the oxidation of two thiol groups, a process that can be catalyzed by various oxidizing agents [11] [16]. In the context of bisbentiamine synthesis, this reaction typically involves the controlled oxidation of thiol-containing thiamine precursors under specific reaction conditions [5] [16]. The disulfide bond formation is reversible under reducing conditions, allowing for the release of active thiamine moieties in biological systems [11] [18].
The significance of the disulfide bond extends beyond structural considerations to functional properties [18]. Japanese investigators emphasized that the disulfide bridge is an extremely important component of the biological action of thiamine derivatives [18]. The disulfide linkage facilitates cellular uptake and subsequent intracellular reduction to release bioactive thiamine [2] [8]. This mechanism explains the enhanced therapeutic efficacy observed with bisbentiamine compared to conventional thiamine preparations [2] [8].
Bisbentiamine maintains a fundamental structural relationship to thiamine, also known as vitamin B₁, while incorporating significant modifications that alter its pharmacological properties [2] [8] [17]. Thiamine consists of a pyrimidine ring (2-methyl-4-aminopyrimidine) connected via a methylene bridge to a thiazole ring (4-methyl-5-β-hydroxyethylthiazole) [21] [22] [27]. This basic architecture is preserved in each half of the bisbentiamine molecule, ensuring retention of the essential structural elements required for vitamin B₁ activity [2] [8].
The thiamine molecule contains both pyrimidine and thiazole heterocyclic rings, which are crucial for its coenzyme function [20] [21] [24]. The pyrimidine component features a 4-amino-2-methyl substitution pattern, while the thiazole ring incorporates methyl and hydroxyethyl substituents [21] [22]. These structural features are maintained in bisbentiamine, with each thiamine-derived unit retaining the characteristic heterocyclic framework [2] [8].
The primary structural modifications in bisbentiamine involve the hydroxyl groups of the original thiamine molecules [2] [8] [19]. These hydroxyl groups are esterified with benzoic acid to form benzoyl esters, providing protection and altering the compound's lipophilicity [2] [8] [19]. Additionally, the sulfur atoms of the thiazole rings are oxidized and linked to form the central disulfide bridge that characterizes the dimeric structure [2] [8].
The structural relationship is further emphasized by the metabolic conversion of bisbentiamine to thiamine in biological systems [2] [15]. Upon cellular uptake, the compound undergoes enzymatic hydrolysis of the benzoyl ester groups and reduction of the disulfide bond, ultimately regenerating two molecules of active thiamine [2] [15]. This conversion mechanism ensures that bisbentiamine functions as an effective thiamine prodrug while providing enhanced bioavailability and tissue penetration [2] [8] [14].
| Structural Component | Thiamine | Bisbentiamine | Modification |
|---|---|---|---|
| Pyrimidine Ring | 4-amino-2-methylpyrimidine | 4-amino-2-methylpyrimidine | Preserved |
| Thiazole Ring | 4-methyl-5-β-hydroxyethylthiazole | Modified thiazole with disulfide | Oxidized sulfur |
| Hydroxyl Groups | Free hydroxyl | Benzoyl ester | Esterified |
| Molecular Structure | Monomeric | Dimeric | Disulfide-linked |
| Molecular Weight | ~265 g/mol | 770.9 g/mol | Increased |